Isopentyl methacrylate

Description

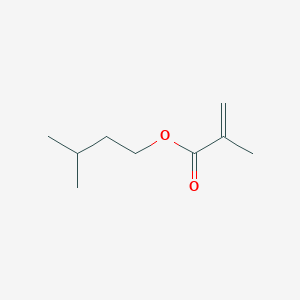

Structure

3D Structure

Properties

CAS No. |

7336-27-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-methylbutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-6-11-9(10)8(3)4/h7H,3,5-6H2,1-2,4H3 |

InChI Key |

ULYIFEQRRINMJQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C |

Canonical SMILES |

CC(C)CCOC(=O)C(=C)C |

Other CAS No. |

7336-27-8 |

Pictograms |

Irritant |

Synonyms |

ISO-AMYL METHACRYLATE; 3-Methylbutyl methacrylate; 3-Methylbutyl trichloroacetate; Isopentyl methacrylate; 2-Methylpropenoic acid 3-methylbutyl ester; Methacrylic acid 3-methylbutyl ester; Einecs 230-849-4 |

Origin of Product |

United States |

Fundamental Aspects of Isopentyl Methacrylate Within Polymer Science

Significance of Isopentyl Methacrylate (B99206) as a Polymerizable Monomer

Isopentyl methacrylate serves as a valuable monomer in the production of polymers and copolymers through processes like free-radical polymerization. In this process, the double bond within the methacrylate group reacts, leading to the formation of long polymer chains. The resulting polymer, poly(this compound), and its copolymers exhibit properties influenced by the isopentyl group, such as moderate hydrophobicity and flexibility.

The physical and chemical characteristics of this compound are crucial to its function in polymerization. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H16O2 nih.gov |

| Molecular Weight | 156.22 g/mol nih.gov |

| Boiling Point | 180–185°C |

| Density | ~0.89 g/cm³ |

A table summarizing the key physical and chemical properties of this compound.

The polymerization of this compound can be initiated by various methods, including the use of free-radical initiators like benzoyl peroxide or azobisisobutyronitrile. It can also be effectively grafted onto other materials, such as cellulose, to modify their properties. researchgate.net

This compound in the Context of Advanced Methacrylate Chemistry

Beyond its role in forming homopolymers, this compound is a significant component in the synthesis of advanced copolymers with tailored functionalities. By copolymerizing with other monomers, materials with specific physical and chemical properties can be engineered. For instance, research has explored the copolymerization of this compound with tributyltin methacrylate. ecust.edu.cn

A notable area of advanced application for methacrylate-based polymers is in the development of "smart" materials, particularly thermoresponsive polymers. polimi.itnih.gov These polymers exhibit significant changes in their properties in response to temperature variations. upd.edu.ph While research on thermoresponsive polymers often focuses on monomers like oligo(ethylene glycol) methacrylate (OEGMA) and N-isopropylacrylamide (NIPAM), the principles of tuning polymer properties through copolymerization are broadly applicable. nih.govnih.gov The incorporation of hydrophobic monomers like this compound can influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior of the resulting copolymers. polimi.itnih.gov

Furthermore, methacrylate copolymers have found extensive use in biomedical applications. nih.govd-nb.info By carefully selecting comonomers, polymers with desired biocompatibility, drug-release profiles, and mechanical properties can be designed. upd.edu.phnih.gov For example, plasma polymerization of isopentyl nitrite (B80452) has been investigated for creating coatings on medical equipment that can inhibit the formation of bacterial biofilms. d-nb.infonih.gov While not a direct application of this compound, this highlights the versatility of related chemistries in the biomedical field.

The kinetics of this compound polymerization and copolymerization are critical for controlling the final polymer structure and properties. Studies on related methacrylate systems, such as isobornyl methacrylate, have shown that factors like the presence of other polymers can influence the polymerization rate and the occurrence of phenomena like the gel effect. arxiv.org Understanding these kinetic aspects is essential for the industrial production and application of this compound-based polymers.

Synthetic Methodologies for Isopentyl Methacrylate

Esterification Reactions for Monomer Synthesis

The most common method for synthesizing isopentyl methacrylate (B99206) is through the direct esterification of methacrylic acid with isopentyl alcohol. researchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction rate. thermofisher.com The process involves heating the reactants, often in the presence of an organic solvent that forms an azeotrope with water to facilitate its removal and shift the equilibrium towards the formation of the ester product. google.com To prevent premature polymerization of the monomer during synthesis, polymerization inhibitors like hydroquinone (B1673460) are often added.

The general reaction can be represented as:

CH₂=C(CH₃)COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₂=C(CH₃)COOCH₂CH₂CH(CH₃)₂ + H₂O

Kinetic studies on the esterification of methacrylic acid with various alcohols have shown that the reaction is typically first order with respect to both the acid and the alcohol. researchgate.net The reaction is reversible, and the removal of water is crucial for achieving high yields. google.com

Boron Ester Acidolysis Routes to Functional Methacrylate Esters

A novel approach for the synthesis of functional methacrylate esters involves the acidolysis of boron esters. itu.edu.trresearchgate.nettandfonline.com This two-step, one-pot process begins with the formation of a boron ester from the corresponding alcohol (in this case, isopentyl alcohol) through azeotropic removal of water. itu.edu.trresearchgate.net Subsequently, methacrylic acid is added, and upon heating in the presence of a base like pyridine, acidolysis of the boron ester occurs, yielding the desired methacrylate ester. itu.edu.trresearchgate.net

This method has been successfully applied to synthesize various functional methacrylate monomers, with reported yields ranging from 41% to 71%. itu.edu.trresearchgate.net The reaction of boron esters with carboxylic acids is not a new concept, but its application for the specific preparation of methacrylate ester monomers is a more recent development. itu.edu.tr This technique offers an alternative route that can be attractive due to the straightforward preparation of the alkyl borates. itu.edu.tr

Enzymatic Pathways in Methacrylate Ester Synthesis

Enzymatic synthesis has emerged as a green and efficient alternative for producing esters, including methacrylates. mdpi.com This method utilizes enzymes, typically lipases, as biocatalysts to facilitate the esterification or transesterification reaction under mild conditions. mdpi.commdpi.com

Lipases are widely used for the synthesis of various esters due to their ability to catalyze esterification, transesterification, and acidolysis reactions. mdpi.comcsic.es The enzymatic synthesis of isopentyl methacrylate would involve the reaction of methacrylic acid or a simple methacrylate ester (like methyl methacrylate) with isopentyl alcohol in the presence of a lipase (B570770).

Several studies have focused on the enzymatic synthesis of similar short-chain esters, such as isoamyl acetate (B1210297) and isoamyl butyrate. mdpi.comebi.ac.uk These processes often employ immobilized lipases to enhance stability and reusability. mdpi.commdpi.com For instance, Candida antarctica lipase B (CALB), often immobilized on supports like poly(methyl methacrylate) resin (Novozym® 435), is a commonly used and effective biocatalyst. mdpi.commdpi.com The use of immobilized enzymes simplifies the purification of the final product and allows for continuous processing. mdpi.com

A recent study demonstrated the synthesis of various isoamyl fatty acid esters using a cutinase from Rhodococcus bacteria immobilized on methacrylate divinylbenzene (B73037) beads. jmb.or.krnih.gov This highlights the potential of using different types of immobilized enzymes for the production of isopentyl esters.

The efficiency of lipase-catalyzed ester synthesis is influenced by several parameters, including temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. jmb.or.krresearchgate.netbegellhouse.com Response surface methodology (RSM) is a common statistical tool used to optimize these reaction conditions to maximize the yield of the desired ester. ebi.ac.ukresearchgate.nettandfonline.com

For the synthesis of isoamyl butyrate, another flavor ester, optimal conditions were determined through RSM, leading to high conversion rates. ebi.ac.uk Similarly, in the synthesis of citronellyl methacrylate, parameters such as the choice of solvent and acylating agent were found to significantly affect the conversion. researchgate.net The removal of water, a byproduct of the esterification reaction, is also a critical factor, and molecular sieves are often added to the reaction mixture to achieve this. jmb.or.krnih.gov

The reusability of the immobilized enzyme is a key factor for the economic viability of the process. Studies have shown that immobilized lipases can be reused for multiple cycles with only a partial loss of activity. ebi.ac.ukfrontiersin.org

Table 1: Research Findings on Enzymatic Synthesis of Related Esters

| Ester | Enzyme | Support/Method | Key Findings | Reference |

|---|---|---|---|---|

| Isoamyl Butyrate | Thermomyces lanuginosus lipase (TLL) | Immobilized on poly-methacrylate particles | Achieved 96.1% conversion under optimized conditions. The biocatalyst retained ~96% of its initial activity after eight cycles at 500 mM substrate concentration. | ebi.ac.uk |

| Citronellyl Methacrylate | Porcine pancreatic lipase (PPL), Candida rugosa lipase (CRL), Pseudomonas cepacia lipase (Amano-PS) | - | Diisopropyl ether was found to be the most suitable solvent. The choice of lipase and acylating agent significantly impacted conversion. | researchgate.net |

| Isoamyl Fatty Acid Esters | Rhodococcus cutinase | Immobilized on methacrylate divinylbenzene beads | Successfully synthesized isoamyl acetate, butyrate, hexanoate, octanoate, and decanoate. Enzyme activity was maintained for at least six cycles. | jmb.or.krnih.gov |

| n-Propyl Acetate | Thermomyces lanuginosus lipase (TLL) | Immobilized on poly-methacrylate (PMA) particles | TLL immobilized on PMA showed high immobilization yield and catalytic activity. After six cycles, the biocatalyst retained about 50% of its initial activity. | tandfonline.com |

Design and Synthesis of Novel Methacrylate Analogs

The fundamental chemistry used to synthesize this compound can be extended to create a wide array of novel methacrylate analogs with tailored properties. By varying the alcohol or the carboxylic acid, researchers can design monomers that impart specific characteristics to the resulting polymers. acs.org

For instance, the synthesis of glycopolymers has been achieved by copolymerizing monomers like allyl glucosamine (B1671600) with methyl methacrylate (MMA). tandfonline.com This approach allows for the creation of biofunctional materials with potential applications in fields like tissue engineering and drug delivery. tandfonline.com

Another area of research involves the synthesis of methacrylate monomers containing functional groups capable of hydrogen bonding, such as carbamate (B1207046) and urea (B33335) moieties. acs.org These monomers can be copolymerized with other acrylates to produce materials with specific adhesive and viscoelastic properties. acs.org The design of such monomers often involves considering the spacer length between the hydrogen-bonding group and the vinyl group to fine-tune the properties of the final polymer. acs.org

Furthermore, the development of enzyme-analogue polymer catalysts involves synthesizing polymers with imprinted cavities that mimic the active sites of enzymes. tandfonline.com This has been explored using methacrylated amino acid monomers and crosslinkers to create materials with catalytic activity for reactions like esterolysis. tandfonline.com

The synthesis of novel nanocomposite materials has also been reported, where oligo(ethylene glycol methacrylate)s are polymerized in the presence of nanoparticles like silver, titanium dioxide, or zinc oxide to create hybrid materials with enhanced antimicrobial properties. mdpi.com

Polymerization Pathways of Isopentyl Methacrylate

Free Radical Polymerization of Isopentyl Methacrylate (B99206)

Free radical polymerization of isopentyl methacrylate, like other vinyl monomers, proceeds through the characteristic steps of initiation, propagation, and termination. The bulky isopentyl ester group can sterically influence these steps, affecting the polymerization kinetics and the properties of the resulting poly(this compound).

Bulk polymerization of this compound involves the polymerization of the monomer in its pure form, without the addition of a solvent. This method is advantageous for producing polymers with high purity and optical clarity. The reaction is typically initiated by a soluble radical initiator. However, a significant challenge in the bulk polymerization of methacrylates is the management of the exothermic nature of the reaction and the increase in viscosity, known as the Trommsdorff-Norrish effect or gel effect. This autoacceleration can lead to poor heat dissipation and a broad molecular weight distribution in the final polymer. For bulky methacrylates, this effect might be less pronounced compared to smaller methacrylates due to the increased free volume.

In solution polymerization, this compound is dissolved in a non-reactive solvent, and the polymerization is initiated by a soluble initiator. The solvent helps to control the viscosity of the reaction mixture and dissipate the heat generated during polymerization, allowing for better temperature control and a more uniform molecular weight distribution. The choice of solvent is critical as it can influence the chain transfer kinetics, thereby affecting the molecular weight of the polymer. For hydrophobic monomers like this compound, non-polar organic solvents are typically employed. The rate of polymerization in solution is generally lower than in bulk due to the lower monomer concentration.

Emulsion polymerization is a heterogeneous system where the hydrophobic this compound monomer is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator. The process occurs within the monomer-swollen surfactant micelles, leading to the formation of stable polymer latex particles. This technique allows for the production of high molecular weight polymers at a fast polymerization rate with excellent heat dissipation. For hydrophobic monomers, the transport of the monomer from the droplets to the micelles or polymer particles is a critical step. The choice of surfactant is crucial for maintaining the stability of the emulsion and influencing the final particle size.

Suspension polymerization is another heterogeneous technique where droplets of this compound, containing a monomer-soluble initiator, are dispersed in an aqueous medium. A suspending agent is used to prevent the droplets from coalescing. Each monomer droplet acts as a tiny bulk polymerization reactor, and the final product is in the form of small polymer beads. This method offers good heat control due to the aqueous continuous phase. The particle size and its distribution are influenced by factors such as the type and concentration of the suspending agent, the agitation speed, and the monomer-to-water ratio.

The initiation of the free radical polymerization of this compound can be achieved through various methods:

Thermal Initiation: This involves the use of initiators that decompose upon heating to generate free radicals. Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). The rate of decomposition of these initiators is temperature-dependent, allowing for control over the initiation rate.

Redox Initiation: Redox initiation systems consist of an oxidizing agent and a reducing agent that generate free radicals through a redox reaction at lower temperatures than thermal initiators. rsc.orgcmu.edu This allows for polymerization to be carried out under milder conditions. rsc.orgcmu.edu A common redox pair is persulfate and a reducing agent like a metabisulfite.

Photo-initiated Polymerization: In this method, a photoinitiator is used, which upon absorption of light (typically UV or visible), generates free radicals. This technique offers spatial and temporal control over the polymerization process and is often used in coatings and additive manufacturing. The efficiency of photoinitiation depends on the light intensity and the quantum yield of the photoinitiator. imaging.org

The kinetics of the free radical polymerization of this compound are significantly influenced by various reaction parameters:

Temperature: Increasing the temperature generally increases the rate of polymerization by accelerating the decomposition of the thermal initiator and increasing the propagation rate constant. ump.edu.my However, excessively high temperatures can lead to side reactions and a decrease in the molecular weight of the polymer. tue.nlkpi.ua

Initiator Concentration: The rate of polymerization is typically proportional to the square root of the initiator concentration. researchgate.netnih.govresearchgate.net A higher initiator concentration leads to a higher concentration of radicals, thus increasing the polymerization rate but decreasing the average molecular weight of the polymer. researchgate.netnih.govresearchgate.net

Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration. In solution polymerization, diluting the monomer with a solvent will decrease the polymerization rate.

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| Temperature | Increases | Generally Decreases |

| Initiator Concentration | Increases (proportional to [I]0.5) | Decreases |

| Monomer Concentration | Increases (proportional to [M]) | Increases |

Table 1: General Influence of Reaction Parameters on Free Radical Polymerization

Controlled/Living Radical Polymerization (CRP/LRP) of Methacrylates

Controlled/living radical polymerization (CRP/LRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. For methacrylates like this compound, several CRP/LRP techniques are particularly relevant.

Atom Transfer Radical Polymerization (ATRP) Modalities

Atom Transfer Radical Polymerization (ATRP) is a robust and widely utilized CRP method for a variety of monomers, including methacrylates. The control in ATRP is achieved through the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to a transition metal complex (commonly copper-based), which generates a propagating radical and a metal complex in a higher oxidation state. This equilibrium is designed to keep the concentration of active radicals low, thus suppressing termination reactions.

While specific studies focusing exclusively on the ATRP of this compound are limited, research on the ATRP of other long-chain alkyl methacrylates, such as lauryl methacrylate and stearyl methacrylate, provides valuable insights that can be extrapolated to this compound due to their structural similarities. For instance, the Cu(0)-mediated ATRP of lauryl (C12) and stearyl (C18) acrylates has been shown to proceed with good first-order kinetics, a linear evolution of number-average molecular weight (Mn) with conversion, and low dispersity values (around 1.10).

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| Lauryl Acrylate (B77674) | Ethyl α-bromoisobutyrate | Cu(0)/Me6TREN | Toluene (B28343) | 25 | ~1.10 | semanticscholar.orgrsc.org |

| Stearyl Acrylate | Ethyl α-bromoisobutyrate | Cu(0)/Me6TREN | Toluene | 25 | ~1.10 | semanticscholar.orgrsc.org |

| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | NiBr2(PPh3)2 | Toluene | 85 | 1.1 - 1.4 | acs.org |

| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | NiBr2(PPh3)2 | Toluene | 85 | 1.1 - 1.4 | acs.org |

This table presents data for structurally similar long-chain acrylates and other methacrylates to provide context for the expected behavior of this compound in ATRP.

Reversible-Deactivation Radical Polymerization (RDRP) Strategies

Reversible-Deactivation Radical Polymerization (RDRP) is the IUPAC-recommended term for controlled radical polymerizations that proceed via a mechanism involving reversible deactivation of propagating radicals. ATRP is a prime example of RDRP. Other significant RDRP strategies applicable to methacrylates include Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

RAFT polymerization is a particularly versatile RDRP method that can be applied to a wide range of monomers under diverse reaction conditions. Control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radicals add to the CTA, forming a dormant intermediate radical, which then fragments to release a new radical that can reinitiate polymerization. This process allows for the vast majority of polymer chains to possess a reactive end-group, enabling the synthesis of block copolymers and other complex architectures. The polymerization of methacrylic monomers using a symmetrical trithiocarbonate (B1256668) CTA has demonstrated efficient control, yielding polymers with low dispersity values (Đ < 1.5). nih.gov

Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT)

A significant advancement in RAFT polymerization is the development of Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT). This technique utilizes a photoredox catalyst that, upon irradiation with visible light, initiates the RAFT process through an electron transfer mechanism. A key advantage of PET-RAFT is its ability to be conducted under mild conditions, often at room temperature and with tolerance to oxygen, which simplifies the experimental setup.

PET-RAFT has been successfully employed for the polymerization of various methacrylates, yielding well-defined polymers. researchgate.net The use of organic dyes as photocatalysts has further enhanced the "green" credentials of this technique. While direct studies on this compound are not extensively documented, the successful application of PET-RAFT to other methacrylates like methyl methacrylate, ethyl methacrylate, and n-butyl methacrylate suggests its high potential for the controlled polymerization of this compound. researchgate.net

| Monomer | RAFT Agent | Photocatalyst | Light Source | Dispersity (Đ) | Reference |

| Methyl Methacrylate | CPDN | 2,4,6-tri-(p-methoxyphenyl) pyrylium (B1242799) tetrafluoroborate | White LED | < 1.3 | researchgate.net |

| Ethyl Methacrylate | CPDN | 4-methoxybenzaldehyde | White LED | < 1.3 | researchgate.net |

| n-Butyl Methacrylate | CPDN | 4-methoxybenzaldehyde | White LED | < 1.3 | researchgate.net |

This table illustrates the versatility of PET-RAFT for various methacrylates, suggesting its applicability to this compound.

Enzyme-Assisted Initiators for Continuous Activator Regeneration (ICAR) ATRP

Initiators for Continuous Activator Regeneration (ICAR) ATRP is a variant of ATRP that allows for a significant reduction in the amount of transition metal catalyst required, often to parts-per-million (ppm) levels. In ICAR ATRP, a conventional radical initiator is used to continuously regenerate the active form of the catalyst (the activator) from its higher oxidation state (the deactivator).

A particularly innovative approach is the use of enzymes to generate the radicals needed for activator regeneration. This "enzyme-assisted" ICAR ATRP represents a greener and more biocompatible polymerization method. While specific applications to this compound are yet to be widely reported, the principle has been demonstrated for other methacrylates. This method holds promise for the environmentally friendly synthesis of poly(this compound).

Anionic Polymerization of Methacrylates

Anionic polymerization is a powerful living polymerization technique capable of producing polymers with very narrow molecular weight distributions and well-defined architectures. The polymerization of methacrylates via an anionic mechanism is, however, challenging due to side reactions, such as the attack of the propagating enolate anion on the carbonyl group of the monomer or polymer. These side reactions are typically suppressed by conducting the polymerization at very low temperatures (e.g., -78 °C).

Research into the anionic polymerization of long-chain alkyl methacrylates has demonstrated that living characteristics can be achieved. For instance, the anionic polymerization of lauryl methacrylate has been controlled using specific initiating systems. rsc.org The bulky isopentyl group in this compound may influence the stereochemistry of the resulting polymer and the kinetics of the polymerization.

| Monomer | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| Lauryl Methacrylate | (Et2N)2PMe/iBu3Al | Toluene | 25 | 1.14 | rsc.org |

| Methyl Methacrylate | t-BuMgBr | Toluene | -78 | Narrow | mdpi.com |

This table provides examples of anionic polymerization of a long-chain methacrylate and a standard methacrylate, indicating the potential for controlled anionic polymerization of this compound.

Precipitation Polymerization Characteristics

Precipitation polymerization is a heterogeneous polymerization technique where the monomer is soluble in the reaction medium, but the resulting polymer is not. As the polymerization proceeds, the polymer chains precipitate out of the solution, forming solid particles. This method is advantageous for producing polymers in a solid, easily isolable form and for controlling the particle morphology.

The precipitation polymerization of methacrylates, often in supercritical carbon dioxide or organic solvents, has been investigated. dntb.gov.ua For this compound, which has a relatively nonpolar side chain, the choice of solvent would be critical to ensure that the monomer is soluble while the polymer is not. The characteristics of the resulting poly(this compound) particles, such as their size and morphology, would be influenced by factors like the monomer concentration, initiator concentration, and the nature of the solvent. While specific studies on the precipitation polymerization of this compound are not abundant, the general principles observed for other methacrylates would apply. orientjchem.org

Copolymerization Strategies Involving Isopentyl Methacrylate

Radical Copolymerization with Complementary Monomers

Radical copolymerization is a common and versatile method for synthesizing copolymers of isopentyl methacrylate (B99206). This process involves the use of a free-radical initiator to simultaneously polymerize IPMA with one or more complementary monomers. The reactivity of the monomers and the reaction conditions significantly influence the composition and structure of the final copolymer.

The relative reactivity of monomers in a copolymerization reaction is quantified by the monomer reactivity ratios (r1 and r2). These ratios are crucial for predicting the copolymer composition and understanding the polymerization kinetics. The reactivity ratios for the copolymerization of isopentyl methacrylate (M1) with tributyltin methacrylate (M2) have been determined. ecust.edu.cn

The reactivity ratios were found to be r1 = 0.85 ± 0.05 and r2 = 0.90 ± 0.05. ecust.edu.cn These values, being close to unity, suggest that the monomers have a similar reactivity towards the propagating radical chains, leading to the formation of a random copolymer. The product of the reactivity ratios (r1 * r2) is approximately 0.765, which further indicates a tendency towards random incorporation of the monomer units into the polymer chain.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) and Tributyltin Methacrylate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 |

|---|---|---|---|---|

| This compound | Tributyltin Methacrylate | 0.85 ± 0.05 | 0.90 ± 0.05 | 0.765 |

Data sourced from the Journal of Functional Polymers, 1994, 7(1). ecust.edu.cn

The determination of these ratios is typically achieved through methods such as the Fineman-Ross, Kelen-Tüdös, or extended Kelen-Tüdös graphical methods, as well as computational programs like COPOINT. nih.gov These methods analyze the composition of the copolymer formed at low monomer conversions from various initial monomer feed ratios.

Graft copolymerization is a technique used to modify the surface properties of a substrate material by covalently bonding polymer chains to its surface. This compound can be grafted onto various substrates to impart desired characteristics such as hydrophobicity or altered surface energy. The "grafting from" approach is a common method where the polymerization of the monomer is initiated from active sites on the substrate surface.

While specific studies on the graft copolymerization of this compound are not extensively documented in publicly available literature, the principles can be illustrated by the grafting of other methacrylate monomers onto common polymer substrates. For instance, methyl methacrylate has been successfully grafted onto gelatin and other biopolymers using initiating systems like tributylborane. nih.gov This process can proceed through both "grafting from" and "grafting to" mechanisms, potentially leading to cross-linked structures. nih.gov

Another relevant example is the grafting of vinyl monomers onto polymers like polyethylene (B3416737) and polypropylene (B1209903). These processes often utilize free-radical initiators to create active sites on the polymer backbone, from which the monomer can propagate. The choice of initiator and reaction conditions is critical to control the grafting density and the length of the grafted chains.

Semi-batch copolymerization is a widely used industrial process that allows for better control over the copolymer composition and reaction temperature compared to batch processes. In a semi-batch process, one or more of the reactants are fed to the reactor over a period of time. This strategy is particularly useful when the comonomers have significantly different reactivity ratios, as it allows for the maintenance of a constant monomer composition in the reactor, leading to a more homogeneous copolymer.

Kinetic studies of semi-batch copolymerization are essential for process optimization. These studies often involve monitoring the monomer conversion and copolymer composition as a function of time. For example, in the semi-batch solution radical copolymerization of N-tert-butyl acrylamide (B121943) with methyl acrylate (B77674), researchers have demonstrated that this mode of operation can successfully synthesize copolymers without significant drifts in product molar masses or composition. nih.gov Modeling of the reaction kinetics is a powerful tool to understand the influence of various operating conditions, such as feed rate and temperature, on the final polymer properties. nih.gov

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more long sequences, or "blocks," of different monomer units. The synthesis of block copolymers containing this compound can be achieved through controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govharth-research-group.org These methods allow for the sequential addition of different monomers to a growing polymer chain in a controlled manner, leading to well-defined block architectures.

For example, a typical synthesis of a diblock copolymer would involve the polymerization of the first monomer (e.g., this compound) to create a macroinitiator. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in the formation of a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers. The use of CRP techniques provides excellent control over the molecular weight and dispersity of the resulting block copolymers. sigmaaldrich.com

Amphiphilic block copolymers, containing both hydrophobic and hydrophilic blocks, can be synthesized using monomers like this compound for the hydrophobic block and a hydrophilic monomer for the other block. These copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles. nih.gov

Synthesis of Random Copolymers

Random copolymers are formed when two or more different monomers are incorporated into the polymer chain in a statistical or random fashion. The free-radical copolymerization of this compound with a comonomer, as discussed in section 4.1.1, is a common method for synthesizing random copolymers. The sequence distribution of the monomer units in a random copolymer is determined by the monomer reactivity ratios.

For instance, the copolymerization of N-vinylpyrrolidone and isobornyl methacrylate, both of which have reactivity ratios that favor random incorporation, results in the formation of statistical copolymers. nih.gov Similarly, the copolymerization of this compound with tributyltin methacrylate, where the reactivity ratios are close to one, also yields a random copolymer. ecust.edu.cn

The synthesis of random copolymers can be carried out using various polymerization techniques, including bulk, solution, suspension, and emulsion polymerization. The choice of technique depends on factors such as the solubility of the monomers and the desired properties of the final polymer. Controlled radical polymerization techniques like RAFT can also be employed to synthesize random copolymers with well-controlled molecular weights and low dispersities. mdpi.com

Structural Impact of Comonomer Incorporation on Polymeric Architecture

The incorporation of a comonomer into a poly(this compound) chain has a significant impact on the resulting polymeric architecture and its physical properties. One of the most important properties affected by copolymerization is the glass transition temperature (Tg). The Tg of a copolymer is typically intermediate between the Tgs of the corresponding homopolymers and can often be predicted by equations such as the Fox equation.

The incorporation of comonomers can also influence other properties such as the tacticity of the polymer chain. The stereochemistry of the polymer backbone can be affected by the steric bulk of the comonomer side chains. anu.edu.au Furthermore, the sequence distribution of the monomers in the copolymer chain, whether it is random, alternating, or blocky, will have a profound effect on the macroscopic properties of the material, including its mechanical strength, thermal stability, and solution behavior. nih.gov Two-dimensional NMR spectroscopy is a powerful tool for the detailed microstructural analysis of copolymers, providing information on the sequence distribution and tacticity. iupac.org

Advanced Polymer Architectures Incorporating Isopentyl Methacrylate

Polymer Brushes via Surface-Initiated Controlled Radical Polymerization

Surface-initiated controlled radical polymerization (SI-CRP) techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), are powerful methods for grafting polymer chains from a substrate, creating a dense layer of end-tethered polymers known as a polymer brush. acs.org This "grafting from" approach allows for excellent control over the molecular weight, composition, and architecture of the polymer chains. acs.orgcmu.edu The use of isopentyl methacrylate (B99206) in SI-CRP allows for the formation of polymer brushes with distinct properties owing to its bulky and hydrophobic isopentyl group.

Homopolymer Brush Architectures

The synthesis of poly(isopentyl methacrylate) (PIPM) homopolymer brushes via SI-ATRP involves the immobilization of an initiator on a substrate surface, followed by the polymerization of this compound monomer in the presence of a suitable catalyst system. The polymerization proceeds in a controlled manner, allowing for the growth of well-defined polymer chains.

Table 1: Hypothetical Synthesis and Characterization of Poly(this compound) Homopolymer Brushes via SI-ATRP

| Parameter | Value |

|---|---|

| Monomer | This compound |

| Initiator | (2-Bromo-2-methyl)propionyloxy]hexyltriethoxysilane |

| Catalyst System | CuBr/PMDETA |

| Solvent | Toluene (B28343) |

| Polymerization Time (hr) | 4 |

| Dry Brush Thickness (nm) | 35 |

| Number-Average Molecular Weight ( g/mol ) | 45,000 |

| Polydispersity Index (PDI) | 1.15 |

Note: This data is illustrative and based on typical results for similar methacrylate polymer brushes.

The resulting PIPM brushes exhibit a hydrophobic surface due to the isopentyl side chains, which can be advantageous for applications requiring water repellency or specific protein adsorption characteristics.

Block Copolymer Brush Architectures

Block copolymer brushes, composed of two or more distinct polymer blocks, can be synthesized by sequential SI-CRP. cmu.edu An this compound block can be combined with other monomers to create amphiphilic or responsive surfaces. For instance, a block copolymer brush of poly(this compound)-block-poly(methyl methacrylate) (PIPM-b-PMMA) could be synthesized by first growing the PIPM block, followed by the introduction of methyl methacrylate monomer to grow the second block. cmu.edu

Table 2: Illustrative Example of a Poly(this compound)-block-poly(methyl methacrylate) Brush

| Parameter | Block 1 (PIPM) | Block 2 (PMMA) |

|---|---|---|

| Polymerization Time (hr) | 3 | 2 |

| Dry Brush Thickness (nm) | 25 | 15 |

| Number-Average Molecular Weight ( g/mol ) | 30,000 | 20,000 |

| Final PDI | 1.20 | - |

Note: This data is hypothetical and serves as an example of block copolymer brush synthesis.

Such block copolymer brushes can exhibit switchable surface properties in response to different solvent environments, with one block preferentially extending into a good solvent for that block.

Random Copolymer Brush Architectures

Random copolymer brushes are formed by the simultaneous polymerization of two or more monomers from the surface. researchgate.net A random copolymer brush of this compound and another monomer, such as 2-hydroxyethyl methacrylate (HEMA), could be synthesized to tailor the surface wettability and functionality. The ratio of the monomers in the feed would directly influence the composition and properties of the resulting brush.

The synthesis of random copolymer brushes allows for the fine-tuning of surface properties by varying the molar ratio of the incorporated monomers. cmu.edu

Cross-linked Brush Systems

To enhance the stability and robustness of polymer brushes, cross-linking strategies can be employed. This can be achieved by copolymerizing the primary monomer with a small amount of a divinyl monomer, which acts as a cross-linker. For a poly(this compound) brush, a di-functional methacrylate, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), could be included in the polymerization mixture.

Cross-linking the polymer chains within the brush creates a network structure, which can improve the brush's resistance to harsh solvents and mechanical wear. nih.govnih.gov The degree of cross-linking can be controlled by the concentration of the cross-linking agent. mdpi.com

Fabrication of Hollow Polymer Particles

Hollow polymer particles are of significant interest for applications such as encapsulation, controlled release, and as lightweight fillers. nih.govrsc.org A common method for their fabrication is the use of a sacrificial core template, which is later removed to leave a hollow interior.

Core-Shell Particle Design

The core-shell approach to fabricating hollow particles involves the synthesis of a core particle, followed by the encapsulation of this core with a polymer shell. pitt.edu Subsequent removal of the core material results in a hollow polymer particle. pitt.edu this compound can be utilized in the formation of the shell material, imparting its specific properties to the final hollow particle.

For example, a core-shell particle could be designed with a silica (B1680970) nanoparticle core. A shell composed of a copolymer of this compound and a cross-linking monomer could then be polymerized onto the surface of the silica core using emulsion polymerization. The this compound would contribute to the hydrophobicity and mechanical properties of the shell. Finally, the silica core can be selectively etched away using hydrofluoric acid, leaving behind a hollow polymer particle with a shell of poly(this compound). pitt.edu

Table 3: Representative Characteristics of Core-Shell and Hollow Polymer Particles

| Particle Type | Core Material | Shell Monomers | Core Diameter (nm) | Shell Thickness (nm) | Final Particle State |

|---|---|---|---|---|---|

| Core-Shell | Silica | This compound, EGDMA | 200 | 50 | Solid Core |

| Hollow | - | This compound, EGDMA | - | 50 | Hollow Interior |

Note: This table provides a conceptual design for the fabrication of hollow particles using this compound.

The properties of the resulting hollow particles, such as shell permeability and mechanical stability, can be tuned by adjusting the composition of the shell, including the ratio of this compound to the cross-linker.

Porous-Shell Particle Development

The development of porous-shell particles represents a significant area in materials science, with applications ranging from chromatography to catalysis. While specific research detailing the use of this compound in the synthesis of porous-shell particles is not extensively documented, the principles of emulsion polymerization for creating core-shell and porous structures with other methacrylate monomers can be extrapolated.

In a typical seeded emulsion polymerization process to create core-shell particles, a seed latex is first prepared, which then serves as the core for the subsequent polymerization of a shell-forming monomer. For instance, a core of poly(methyl methacrylate) (PMMA) could be synthesized, followed by the polymerization of a monomer like this compound to form the shell. The choice of this compound for the shell could be motivated by the desire to impart specific properties such as hydrophobicity and a lower glass transition temperature compared to PMMA.

The formation of a porous shell can be achieved by incorporating a porogen during the shell polymerization stage. The porogen, a solvent that is a good solvent for the monomer but a poor solvent for the resulting polymer, induces phase separation during polymerization, leading to the formation of pores. The selection of an appropriate porogen is crucial for controlling the pore size and morphology of the shell.

Table 1: Key Parameters in the Emulsion Polymerization of Core-Shell Particles

| Parameter | Description | Expected Influence on Particle Morphology |

| Monomer Selection | The chemical nature of the monomers used for the core and shell. | Determines the chemical and physical properties of the final particles, such as hydrophobicity, reactivity, and thermal properties. |

| Initiator Type and Concentration | Initiates the polymerization reaction. | Affects the polymerization rate and particle size distribution. |

| Surfactant Type and Concentration | Stabilizes the monomer droplets and polymer particles in the emulsion. | Influences particle size, stability of the latex, and can affect the morphology of the shell. |

| Porogen Type and Concentration | A non-solvent for the polymer that induces pore formation. | Controls the porosity, pore size, and pore structure of the shell. |

| Polymerization Temperature | Affects the rate of polymerization and initiator decomposition. | Can influence particle morphology and molecular weight of the polymer. |

Development of Macroporous Monolithic Polymers

Macroporous monolithic polymers are continuous, porous structures that have gained significant attention as stationary phases in chromatography and as supports for catalysis due to their high permeability and large surface area. The incorporation of this compound into these structures can be used to tailor their properties for specific applications.

In-Situ Polymerization for Monolith Formation

The in-situ polymerization technique is a common method for the preparation of monolithic polymers directly within a column or mold. This process involves the polymerization of a mixture containing the monomer (e.g., this compound), a cross-linking agent, an initiator, and a porogenic solvent system. The polymerization is typically initiated by heat or UV radiation.

The resulting monolithic structure consists of an interconnected network of polymer globules, with the spaces between the globules forming the macropores. The size of the globules and the pores can be controlled by adjusting the composition of the polymerization mixture.

Influence of Porogenic Solvents and Cross-linking Agents on Morphology

The morphology of macroporous monolithic polymers is critically dependent on the choice of porogenic solvents and cross-linking agents.

Cross-linking Agents: Cross-linking agents are multifunctional monomers that are incorporated into the polymer network to provide mechanical stability and rigidity. The concentration and type of cross-linking agent have a significant impact on the morphology and properties of the monolith. A higher concentration of the cross-linking agent generally leads to smaller pores and a more rigid structure. Common cross-linking agents for methacrylate-based monoliths include ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane (B17298) trimethacrylate (TRIM). The choice of cross-linker can also affect the surface chemistry of the monolith.

Table 2: Influence of Polymerization Components on Monolith Morphology

| Component | Variable | Effect on Monolith Morphology |

| Porogenic Solvent | Ratio of good solvent to poor solvent | A higher proportion of poor solvent generally leads to earlier phase separation and larger pores. |

| Total porogen concentration | Higher porogen concentration typically results in higher porosity. | |

| Cross-linking Agent | Concentration | Higher concentration leads to a more rigid structure with smaller pores. ecust.edu.cn |

| Type of cross-linker | The chemical structure of the cross-linker can influence the polarity and reactivity of the monolith surface. | |

| Monomer | Type of methacrylate | The alkyl chain length of the methacrylate (e.g., isopentyl) influences the hydrophobicity of the monolith surface. |

Engineering of Cross-linked Polymeric Supports

Cross-linked polymeric supports, often in the form of beads or monoliths, are widely used in various applications, including solid-phase synthesis, catalysis, and chromatography. The incorporation of this compound into these supports can be advantageous for controlling their physical and chemical properties.

The synthesis of cross-linked polymeric beads is commonly achieved through suspension polymerization. In this process, a mixture of the monomer (this compound), a cross-linking agent, and an initiator is dispersed as droplets in an immiscible continuous phase (typically water) containing a stabilizer. Polymerization occurs within these droplets, resulting in solid polymer beads. The size of the beads can be controlled by the stirring speed and the type and concentration of the stabilizer.

The properties of the resulting cross-linked supports can be tailored by varying the composition of the polymerization mixture. For example, the use of this compound can increase the hydrophobicity of the support, which can be beneficial for applications such as the solid-phase extraction of nonpolar analytes from aqueous solutions. The degree of cross-linking, controlled by the amount of cross-linking agent, determines the swelling behavior and mechanical stability of the beads.

Post-Polymerization Functionalization through Click Chemistry

Post-polymerization functionalization is a powerful strategy for introducing specific functionalities onto a polymer backbone after its synthesis. "Click chemistry" refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions. The thiol-ene reaction is a prominent example of a click reaction that is well-suited for the modification of polymers containing alkene groups. rsc.org

A polymer containing this compound units can be designed to also include monomers with pendant alkene groups. These alkene groups can then be functionalized in a subsequent step via a thiol-ene reaction. This reaction involves the addition of a thiol compound across the double bond of the alkene, typically initiated by UV light or a radical initiator.

This approach allows for the introduction of a wide variety of functional groups onto the polymer, as numerous thiol-containing compounds are commercially available or can be readily synthesized. For example, a poly(this compound) copolymer containing pendant allyl groups could be functionalized with a thiol-containing fluorescent dye for imaging applications or with a thiol-containing catalyst for use as a polymeric support. The thiol-ene reaction is known for its high yields and tolerance to a wide range of functional groups, making it a versatile tool for the creation of advanced functional materials.

Material Science Applications of Isopentyl Methacrylate Based Polymers

Polymeric Materials for Coating Technologies

Polymers derived from isopentyl methacrylate (B99206) are integral to the formulation of modern coating systems, offering a unique combination of properties that enhance both protection and functionality.

Formulation of Protective and Functional Coatings

Isopentyl methacrylate is utilized as a comonomer in the synthesis of acrylic resins for a variety of coating applications. Its incorporation into the polymer backbone can significantly improve the performance characteristics of the coating. The branched alkyl ester group of this compound contributes to increased flexibility and improved adhesion to a range of substrates.

The formulation of these coatings often involves the copolymerization of this compound with other acrylic or methacrylic monomers to achieve a desired balance of properties. For instance, combining it with harder monomers can enhance the scratch resistance of the coating, while its inherent flexibility helps to prevent cracking and delamination, particularly in applications subjected to mechanical stress or thermal cycling.

Research has shown that the inclusion of this compound can also influence the rheological properties of the coating formulation, allowing for better control over viscosity and application characteristics. This is particularly important in the development of high-solids coatings, which are designed to reduce the emission of volatile organic compounds (VOCs).

Table 1: Key Properties Influenced by this compound in Coating Formulations

| Property | Influence of this compound |

| Flexibility | Increased |

| Adhesion | Improved |

| Hardness | Can be tailored by copolymerization |

| Viscosity | Can be modified for better application |

| VOC Content | Potential for reduction in high-solids formulations |

Aging Behavior of Poly(this compound) Coatings

The long-term performance and durability of coatings are critically dependent on their resistance to environmental degradation, a process broadly referred to as aging. The aging of polymeric coatings is influenced by factors such as ultraviolet (UV) radiation, temperature fluctuations, and moisture.

It is generally understood that the stability of methacrylate polymers to UV radiation is a key factor in their outdoor applications. The formulation of coatings often includes UV stabilizers and antioxidants to mitigate the effects of photodegradation and prolong the service life of the coating. Research into the synergistic effects of these additives with poly(this compound)-based resins is an ongoing area of interest for developing highly durable coating systems.

Advanced Adhesive Systems

In the field of adhesive technology, methacrylate-based adhesives are renowned for their high strength and rapid cure speeds. While specific formulations detailing the use of this compound in advanced adhesive systems are often proprietary, the fundamental properties of this monomer suggest its potential utility in this sector.

The incorporation of this compound into an adhesive formulation can be expected to enhance flexibility and peel strength. This is particularly advantageous in applications where the bonded substrates may experience vibration or differential thermal expansion. The isopentyl group can lower the glass transition temperature (Tg) of the adhesive, making it less brittle at lower temperatures.

Methacrylate adhesives are typically two-component systems that cure via a free-radical polymerization mechanism. The formulation of these adhesives involves a complex interplay of monomers, toughening agents, and initiator systems. The choice of monomers, including this compound, allows for the precise tailoring of the adhesive's mechanical properties, such as tensile strength, shear strength, and elongation at break.

Table 2: Potential Contributions of this compound to Adhesive Properties

| Property | Potential Contribution |

| Peel Strength | Enhancement |

| Flexibility | Increased |

| Low-Temperature Performance | Improved |

| Impact Resistance | Potential for improvement |

Further research is needed to quantify the specific performance benefits and to optimize the formulation of advanced adhesive systems based on this compound.

Development of Biomaterials and Polymeric Scaffolds

The application of this compound in the development of biomaterials, particularly for tissue engineering and drug delivery, is an emerging area of research. However, based on currently available scientific literature, there is a notable lack of specific studies focusing on the use of this compound for these applications. The field is predominantly focused on other methacrylate monomers such as 2-hydroxyethyl methacrylate (HEMA) and gelatin methacrylate (GelMA) due to their well-established biocompatibility and hydrophilic properties.

Materials for Tissue Engineering Constructs

The development of polymeric scaffolds for tissue engineering requires materials that are biocompatible, possess appropriate mechanical properties, and support cell attachment and proliferation. While various methacrylate-based hydrogels have been extensively investigated for these purposes, there is no significant research to date that specifically reports on the synthesis or evaluation of poly(this compound) scaffolds for tissue engineering constructs. The inherent hydrophobicity of this compound may present challenges for cell adhesion and nutrient transport, which are critical for successful tissue regeneration. Future research could explore the copolymerization of this compound with hydrophilic monomers to create scaffolds with tailored properties, but such studies are not yet prevalent.

Polymeric Platforms for Drug Delivery Systems

Similarly, in the domain of drug delivery, the scientific literature does not provide substantial evidence of the use of this compound-based polymers as primary platforms. Controlled drug delivery systems often rely on polymers that can encapsulate or be conjugated with therapeutic agents and release them in a controlled manner. The release kinetics are often governed by factors such as swelling, degradation, and diffusion, which are heavily influenced by the polymer's chemistry. While methacrylate polymers, in general, are used in drug delivery applications, the specific use of this compound for creating microparticles, nanoparticles, or hydrogels for controlled drug release has not been a focus of published research. The hydrophobic nature of poly(this compound) might be explored for the encapsulation of hydrophobic drugs, but detailed studies and data on release profiles are not currently available.

Materials for Antigen Carrier Systems in Vaccine Development

The development of effective vaccines often relies on carrier systems that can protect antigens from degradation and enhance their delivery to antigen-presenting cells, thereby augmenting the immune response. Polymeric nanoparticles have emerged as promising candidates for such antigen delivery systems. While various methacrylate-based polymers have been investigated for this purpose, specific research on this compound-based polymers as antigen carriers is limited.

Generally, polymeric nanoparticles can be formulated to encapsulate or adsorb antigens, protecting them from enzymatic degradation and facilitating their uptake by immune cells. The properties of the polymer, such as its hydrophobicity and biodegradability, are crucial in determining the nanoparticle's stability, antigen release profile, and interaction with the immune system. For instance, poly(methyl methacrylate) has been studied for its potential as a vaccine adjuvant nih.gov. The hydrophobic nature of this compound suggests that its polymers could potentially form stable nanoparticles for the encapsulation of hydrophobic antigens. However, without specific research, their efficacy and biocompatibility as antigen carriers in vaccine development remain to be experimentally validated.

Polymer Matrices for Dental Restorations

Methacrylate-based polymers are the cornerstone of modern dental restorative materials, including composites and adhesives nih.govcoastalkidsdo.comresearchgate.netmdpi.comnih.govnih.govfrontiersin.orgmdpi.com. These materials typically consist of a resin matrix, inorganic fillers, and a coupling agent. The resin matrix is a cross-linked polymer network formed from a mixture of methacrylate monomers. Common monomers include bisphenol A-glycidyl methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) nih.gov.

Optoelectronic and Transparent Polymeric Materials

Methacrylate-based polymers, particularly poly(methyl methacrylate) (PMMA), are renowned for their excellent optical transparency, high refractive index, and good mechanical properties, making them suitable for various optoelectronic applications researchgate.net. The incorporation of different methacrylate monomers into copolymers allows for the tuning of these properties to meet specific requirements.

The synthesis of transparent and stretchable polymers is a significant area of research for applications in flexible electronics and wearable devices. Copolymers of butyl methacrylate and α-methyl styrene (B11656) have been shown to yield optically transparent materials with good physical and mechanical properties researchgate.net. While specific studies on this compound are scarce, its chemical similarity to other alkyl methacrylates suggests that it could be copolymerized to create materials with a tailored balance of transparency and flexibility. The bulky isopentyl group might influence the polymer's glass transition temperature and chain packing, which in turn would affect its mechanical and optical properties.

A key challenge in the design of flexible optical materials is the retention of optical clarity upon deformation. For immiscible polymer blends, such as those composed of PMMA and ethylene-vinyl acetate (B1210297) copolymer, transparency can be achieved at room temperature when the refractive indices of the two phases are closely matched google.com. However, changes in temperature can lead to a decrease in light transmittance due to differences in the volume expansion ratios of the constituent polymers google.com. The refractive index of poly(this compound) and its temperature dependence would be critical parameters in designing copolymers or blends that maintain optical clarity over a range of temperatures and under mechanical stress.

Polymeric Dielectrics for Electronics and Energy Storage

Polymer dielectrics are essential components in electronic devices, particularly in capacitors for energy storage. The ideal dielectric material possesses a high dielectric constant, low dielectric loss, and high dielectric strength. While polypropylene (B1209903) and polyethylene (B3416737) terephthalate (B1205515) are commonly used, there is ongoing research into new polymeric materials with enhanced energy storage capabilities cde.com.

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. The dielectric constants of some common polymers are presented in the table below.

| Material | Dielectric Constant |

| Poly(methyl methacrylate) | 2.7 - 3.2 |

| Polypropylene | 2.0 - 2.3 |

| Poly(methyl acrylate) | 4 |

| Polystyrene | 2.4 - 2.6 |

| Data sourced from various dielectric constant tables. ydic.co.jphoneywell.comkabusa.comdixonvalve.com |

Chromatographic Support Materials and Sorbents

In chromatography, the stationary phase plays a crucial role in the separation of chemical compounds. Methacrylate-based polymers are widely used to create monolithic stationary phases and sorbents for various chromatographic techniques, including thin-layer chromatography (TLC), capillary electrochromatography (CEC), and ultra-high-pressure liquid chromatography (UHPLC) chromatographyonline.comoregonstate.edumdpi.comnih.gov.

The properties of the methacrylate polymer, such as its polarity and porosity, can be tailored by selecting different monomers and cross-linkers. For instance, hydrophilic monoliths can be prepared using monomers like 2-acrylamido-2-methylpropane sulfonic acid, while reversed-phase characteristics can be achieved with more hydrophobic monomers nih.gov. The hydrophobicity of this compound suggests its potential utility in the synthesis of reversed-phase chromatographic supports. Copolymers containing this compound could offer unique selectivity for the separation of nonpolar analytes. However, specific examples of the use of this compound in the synthesis of chromatographic support materials and sorbents are not well-documented in the reviewed literature.

Analytical and Spectroscopic Characterization of Isopentyl Methacrylate Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the chemical structure of polymers at the molecular level. By analyzing the interaction of electromagnetic radiation with the polymer, detailed information about its functional groups, bonding arrangements, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of poly(isopentyl methacrylate). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within the polymer chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) exhibits characteristic signals corresponding to the different types of protons in the repeating monomer unit. The broadness of the peaks is typical for polymers due to the restricted mobility of the polymer chains.

Expected ¹H NMR Chemical Shifts for Poly(this compound):

| Protons | Chemical Shift (ppm) |

| α-CH₃ | 0.8 - 1.1 |

| Backbone -CH₂- | 1.7 - 2.1 |

| -O-CH₂- | 3.8 - 4.1 |

| -CH(CH₃)₂ | 0.9 (doublet) |

| -CH₂- (isopentyl) | 1.5 - 1.7 |

| -CH- (isopentyl) | 1.7 - 1.9 |

Note: These are estimated values based on the isopentyl methacrylate (B99206) monomer and general data for poly(alkyl methacrylates). Actual values may vary depending on the solvent, temperature, and tacticity of the polymer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with distinct signals for each carbon atom in the polymer. This technique is particularly useful for determining the tacticity of the polymer chain (the stereochemical arrangement of the chiral centers).

Expected ¹³C NMR Chemical Shifts for Poly(this compound):

| Carbon | Chemical Shift (ppm) |

| α-CH₃ | 16 - 19 |

| Backbone -CH₂- | 52 - 55 |

| Quaternary Carbon | 44 - 46 |

| C=O (carbonyl) | 176 - 178 |

| -O-CH₂- | 63 - 66 |

| -CH₂- (isopentyl) | 37 - 39 |

| -CH- (isopentyl) | 24 - 26 |

| -CH₃ (isopentyl) | 22 - 23 |

Note: These are estimated values. The exact chemical shifts can be influenced by factors similar to those affecting ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. The FT-IR spectrum of poly(this compound) is characterized by strong absorption bands corresponding to the ester group and the hydrocarbon backbone.

Characteristic FT-IR Absorption Bands for Poly(this compound):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960 | C-H stretching (asymmetric) of CH₃ and CH₂ groups |

| ~2870 | C-H stretching (symmetric) of CH₃ and CH₂ groups |

| ~1730 | C=O stretching of the ester carbonyl group |

| ~1465 | C-H bending of CH₂ and CH₃ groups |

| ~1385 | C-H bending (umbrella mode) of the gem-dimethyl group |

| ~1240 | C-O-C asymmetric stretching of the ester group |

| ~1150 | C-O-C symmetric stretching of the ester group |

These characteristic peaks confirm the presence of the this compound repeating unit within the polymer chain.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of poly(this compound) would be expected to show strong signals for the C-C backbone and C-H vibrations.

Expected Raman Shifts for Poly(this compound):

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~2955 | C-H stretching vibrations |

| ~1730 | C=O stretching of the ester group |

| ~1455 | C-H deformation of CH₂ and CH₃ groups |

| ~813 | C-O-C stretching of the ester group |

Sum Frequency Generation Spectroscopy (SFGS) for Surface Conformation

Sum Frequency Generation Spectroscopy (SFGS) is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation at interfaces. For poly(this compound), SFGS can be used to study the conformation of the polymer chains at the surface, for example, in a thin film.

Studies on other poly(alkyl methacrylates) have shown that the orientation of the ester side chains at the surface is dependent on the length of the alkyl group and the nature of the interface (e.g., air or water) nih.gov. It is expected that for poly(this compound), the isopentyl groups would preferentially orient at the polymer-air interface to minimize the surface energy. The SFG spectra would likely be dominated by the vibrational modes of the terminal methyl groups of the isopentyl side chains.

Chromatographic Methods for Molecular Weight and Compositional Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC/SEC analysis of poly(this compound), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. Larger molecules, which cannot penetrate the pores as deeply, elute first, while smaller molecules, which can explore more of the pore volume, elute later.

The output from the GPC/SEC instrument is a chromatogram that shows the distribution of molecular sizes. By calibrating the instrument with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined.

Typical GPC/SEC Data for a Poly(alkyl methacrylate):

| Parameter | Description | Typical Value |

| Mn | Number-average molecular weight | 10,000 - 500,000 g/mol |

| Mw | Weight-average molecular weight | 20,000 - 1,000,000 g/mol |

| PDI | Polydispersity Index | 1.1 - 4.0 |

Microscopic Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface topography and morphology of this compound polymers. mdpi.com This technique uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field.

The morphology of poly(this compound) can vary significantly depending on the polymerization method and any subsequent processing. For instance, films prepared by spin-coating can exhibit surface features such as wrinkles, the characteristics of which are influenced by solution concentration and solvent evaporation rate. mdpi.com SEM analysis can reveal the presence of pores, aggregates, and other structural features on the micrometer and nanometer scale. For composite materials containing poly(this compound), SEM can be used to visualize the dispersion of fillers or other components within the polymer matrix. mdpi.com

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com The resulting TGA curve provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis.

For poly(methacrylates), thermal stability is influenced by factors such as the structure of the ester group. researchgate.net Generally, the decomposition of poly(methacrylates) occurs in one or more stages. researchgate.net The onset of weight loss in a TGA thermogram indicates the temperature at which the polymer begins to degrade. For poly(this compound), this would involve the breaking of the polymer backbone and the evolution of volatile degradation products. The data from TGA can be used to compare the thermal stability of different poly(methacrylate) polymers and to assess the effect of additives or modifications on thermal performance.

Table 2: Representative TGA Data for a Generic Poly(methacrylate)

| Parameter | Description | Typical Temperature Range (°C) |

| Tonset | Temperature at which significant weight loss begins | 200 - 300 |

| Tmax | Temperature of maximum rate of weight loss | 300 - 400 |

| Char Yield | Percentage of residual mass at high temperature | Varies |

Note: This table provides a general range for poly(methacrylates); specific values for poly(this compound) may vary.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mit.edu DSC is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). kinampark.com The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased. youtube.com

Table 3: Glass Transition Temperatures of Related Poly(methacrylates)

| Polymer | Glass Transition Temperature (Tg) in K (°C) |

| Poly(neopentyl methacrylate) | 299 (26) scribd.com |

| Poly(n-butyl methacrylate) | 293 (20) kinampark.com |

| Poly(isobutyl methacrylate) | 330 (57) scribd.com |

Light Scattering Studies for Solution Properties

Light scattering is a non-invasive technique used to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2) of polymers in solution. news-medical.netnih.gov When a beam of light passes through a polymer solution, the macromolecules scatter the light. tosohbioscience.com The intensity of the scattered light is related to the size and concentration of the polymer molecules. warwick.ac.uk

Viscometric Analysis of Polymeric Solutions

Viscometric analysis is a fundamental technique for characterizing the hydrodynamic properties of polymer solutions. This method provides valuable insights into the size, conformation, and interactions of polymer chains with the surrounding solvent molecules. The intrinsic viscosity, [η], is a key parameter derived from viscometric measurements, which is related to the molecular weight (M) of the polymer through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

Here, K and 'a' are the Mark-Houwink parameters, which are constants for a specific polymer-solvent system at a given temperature. The parameter 'a', known as the Mark-Houwink exponent, is indicative of the polymer's conformation in solution. A value of 'a' between 0.5 and 0.8 typically suggests a flexible, random coil conformation in a good solvent, while a value of 0.5 is characteristic of a theta solvent condition where the polymer chains are in an unperturbed state. The parameter K relates to the intrinsic viscosity of the polymer at a given molecular weight.

For illustrative purposes, the following tables present research findings for various poly(alkyl methacrylates). This data highlights how changes in the alkyl group and the choice of solvent affect the viscometric properties.

Table 1: Mark-Houwink Parameters for Various Poly(alkyl methacrylates)

| Polymer | Solvent | Temperature (°C) | K x 10^3 (dL/g) | a |

| Poly(methyl methacrylate) | Toluene (B28343) | 25 | 7.1 | 0.73 |

| Poly(methyl methacrylate) | Benzene (B151609) | 25 | 5.2 | 0.76 |

| Poly(n-butyl methacrylate) | Toluene | 25 | 7.2 | 0.72 |

| Poly(isobutyl methacrylate) | Toluene | 25 | 6.5 | 0.74 |

| Poly(n-hexyl methacrylate) | n-Hexane | 25 | 5.8 | 0.71 |

This table presents a compilation of data from various sources for comparative purposes and to illustrate the viscometric behavior of related polymers.

The 'a' values for the presented poly(alkyl methacrylates) in good solvents like toluene and benzene are in the range of 0.71 to 0.76, indicating a flexible, random coil conformation. It is anticipated that poly(this compound) would exhibit similar 'a' values in these solvents due to its structural similarity. The K values are also expected to be in a comparable range, though they are more sensitive to the specific polymer-solvent interactions.

The choice of solvent has a pronounced effect on the intrinsic viscosity. In thermodynamically "good" solvents, where polymer-solvent interactions are favorable, the polymer chains are more expanded, leading to a higher intrinsic viscosity. Conversely, in "poor" solvents, polymer-polymer interactions are more dominant, causing the chains to adopt a more compact conformation, which results in a lower intrinsic viscosity. The study of poly(n-hexyl methacrylate) in a homologous series of n-alkanes has demonstrated this effect, where the solvent quality influences the unperturbed dimensions of the polymer chain researchgate.net.

The viscometric analysis of polymeric solutions of this compound would involve dissolving the polymer in a suitable solvent at various concentrations. The flow times of these solutions and the pure solvent are then measured using a viscometer, such as an Ubbelohde or Cannon-Fenske type, under precisely controlled temperature conditions. From these measurements, the relative, specific, and reduced viscosities are calculated. The intrinsic viscosity is then determined by extrapolating the reduced viscosity to zero concentration. By performing these measurements on a series of polymer fractions with known molecular weights (determined by an absolute method like light scattering or size exclusion chromatography), the Mark-Houwink parameters K and 'a' can be established for the specific poly(this compound)-solvent system.

Theoretical and Computational Investigations of Isopentyl Methacrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of isopentyl methacrylate (B99206) at the atomic level. These ab initio and density functional theory (DFT) methods provide a detailed picture of the molecule's geometry, energetics, and reactivity.

Computational Elucidation of Molecular Structures and Energetics